Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate typically involves the reaction of ethyl 2-amino-1,3-thiazole-4-carboxylate with chloroacetyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Time: Several hours to complete the reaction
The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification steps may include large-scale crystallization and filtration techniques to achieve the required purity for pharmaceutical or industrial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary or secondary amines, thiols, or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted thiazole derivatives.
Hydrolysis: Formation of 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylic acid.
Oxidation and Reduction: Formation of various oxidized or reduced thiazole derivatives.
Scientific Research Applications
Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Organic Synthesis: Employed as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Industrial Applications: Used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate is primarily based on its ability to interact with biological targets such as enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The thiazole ring can also interact with various molecular targets through hydrogen bonding and hydrophobic interactions, contributing to its biological effects.
Comparison with Similar Compounds
Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate can be compared with other thiazole derivatives such as:
2-Amino-1,3-thiazole-4-carboxylate: Lacks the chloroacetyl group, resulting in different reactivity and biological activity.
2-(2-Bromoacetyl)amino-1,3-thiazole-4-carboxylate:
2-(2-Hydroxyacetyl)amino-1,3-thiazole-4-carboxylate: Contains a hydroxyacetyl group, which affects its chemical properties and biological activity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3S/c1-2-14-7(13)5-4-15-8(10-5)11-6(12)3-9/h4H,2-3H2,1H3,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMHCXJKIVZFTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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